The compound "2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide" is a member of the benzamide class, which is characterized by a benzoyl group attached to an amine. Benzamides have been extensively studied due to their wide range of biological activities and potential therapeutic applications. The trifluoromethyl group in such compounds is known to influence their pharmacokinetic and pharmacodynamic properties, often leading to increased metabolic stability and biological activity13.
Benzamides, such as those described in the provided papers, have been shown to exhibit antiarrhythmic properties. The antiarrhythmic activity is attributed to their ability to modulate ion channels in cardiac cells, which can stabilize the heart's rhythm. The presence of trifluoroethoxy ring substituents and variations in the heterocyclic amide side chain significantly affect the activity of these compounds. For instance, flecainide acetate, a compound closely related to the class of benzamides under discussion, has been extensively studied and selected for clinical trials due to its potent antiarrhythmic effects1. Additionally, the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen are crucial determinants of the antiarrhythmic efficacy3.
In the medical field, benzamides have been explored for their potential use in treating arrhythmias. The antiarrhythmic properties of these compounds make them candidates for the development of new therapeutic agents. For example, the synthesis and evaluation of N-(piperidylalkyl)trifluoroethoxybenzamides have led to the identification of compounds with significant oral antiarrhythmic activity in mice1. Furthermore, the structural variations within this group allow for a wide range of activity, which can be optimized for better clinical outcomes3.
Benzamides have also been investigated for their use in imaging, particularly in the context of cancer. The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a potential PET agent, highlights the role of benzamides in the detection of B-Raf(V600E) mutations in cancers2. This application is crucial for the diagnosis and monitoring of cancer progression and response to therapy.
Another significant application of benzamides is in the treatment of metabolic disorders. Compounds such as 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism4. Inhibition of SCD-1 has been associated with beneficial effects in metabolic diseases, including obesity and diabetes, by altering lipid profiles and improving insulin sensitivity.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4